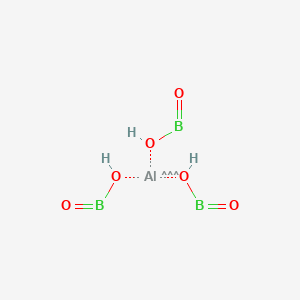
Aluminium borate N-hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium borate N-hydrate is an inorganic compound that belongs to the family of aluminoborates. It is known for its excellent thermal stability, low coefficient of thermal expansion, and high mechanical strength. These properties make it a valuable material in various industrial applications, particularly in the fields of ceramics, composites, and refractory materials.
準備方法
Synthetic Routes and Reaction Conditions: Aluminium borate N-hydrate can be synthesized through several methods:
Solid-State Reaction: This traditional method involves heating aluminium oxide and boron oxide together at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, resulting in the formation of aluminium borate.
Sol-Gel Method: This method involves the reaction of a soluble aluminium salt, such as aluminium nitrate, with a boron-containing compound, such as boric acid. The reaction occurs in a solution, followed by gelation and subsequent heat treatment to form aluminium borate.
Hydrothermal Synthesis: This method involves the reaction of aluminium and boron compounds in an aqueous solution under high pressure and temperature conditions. This approach can yield aluminium borate with different morphologies depending on the process parameters.
Industrial Production Methods:
High-Temperature Synthesis: In industrial settings, aluminium borate is often produced by heating a mixture of aluminium oxide and boron oxide at high temperatures. This method is preferred for large-scale production due to its simplicity and cost-effectiveness.
Sol-Gel Process: This method is used for producing high-purity aluminium borate with controlled morphology. It involves the preparation of a sol, followed by gelation and heat treatment.
Types of Reactions:
Oxidation: Aluminium borate can undergo oxidation reactions, particularly at high temperatures, leading to the formation of aluminium oxide and boron oxide.
Reduction: Reduction reactions involving aluminium borate are less common but can occur under specific conditions, such as in the presence of strong reducing agents.
Substitution: Aluminium borate can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, ozone, and other oxidizing agents can facilitate the oxidation of aluminium borate.
Reducing Agents: Strong reducing agents like lithium aluminium hydride can be used for reduction reactions.
Substitution Reactions: These reactions often require specific catalysts and conditions to proceed efficiently.
Major Products Formed:
Oxidation: Aluminium oxide and boron oxide.
Reduction: Aluminium and boron compounds, depending on the reducing agent used.
Substitution: Various substituted aluminoborates, depending on the substituent introduced.
科学的研究の応用
Chemistry
Aluminium borate N-hydrate serves as a catalyst in various chemical reactions due to its stability and reactivity. It has been utilized in:
- Catalytic Reactions : It facilitates organic synthesis reactions, enhancing reaction rates and yields.
- Material Synthesis : It is used in the synthesis of advanced materials with tailored properties.
Biology and Medicine
Research is ongoing regarding the potential use of this compound in biological applications:
- Drug Delivery Systems : Its biocompatibility makes it a candidate for drug delivery vehicles.
- Medical Implants : Studies are exploring its use in implants due to its mechanical properties and compatibility with biological tissues.
Industrial Applications
This compound is widely employed in various industries:
- Ceramics : It is used in the production of ceramics due to its high thermal stability and low expansion properties.
- Composites : The compound enhances the mechanical strength of composite materials.
- Refractory Materials : Its ability to withstand high temperatures makes it ideal for refractory applications, particularly in steel and glass manufacturing .
Ceramics Production
A study conducted by American Elements highlighted the use of this compound in ceramic formulations. The compound improves the thermal shock resistance of ceramics, making them suitable for high-temperature applications such as kiln linings.
Drug Delivery Research
Recent research published in scientific journals has investigated this compound's potential as a drug delivery system. The compound's unique properties allow for controlled release mechanisms, which can be beneficial in targeted therapy applications.
作用機序
The mechanism by which aluminium borate N-hydrate exerts its effects is primarily related to its chemical structure and stability. The compound’s high thermal stability and low coefficient of thermal expansion make it resistant to thermal shock and deformation. Its mechanical strength is attributed to the strong bonding between aluminium and boron atoms, which provides structural integrity. In catalytic applications, aluminium borate can facilitate various chemical reactions by providing active sites for reactants to interact.
類似化合物との比較
Aluminium Oxide: Known for its high thermal stability and mechanical strength, but lacks the low coefficient of thermal expansion seen in aluminium borate.
Boron Oxide: Exhibits excellent thermal stability but is more reactive and less mechanically robust compared to aluminium borate.
Aluminium Nitride: Offers high thermal conductivity and stability but differs in its chemical reactivity and applications.
Uniqueness of Aluminium Borate N-hydrate: this compound stands out due to its unique combination of thermal stability, low thermal expansion, and mechanical strength. These properties make it particularly valuable in applications where materials are subjected to extreme temperatures and mechanical stress.
特性
InChI |
InChI=1S/Al.3BHO2/c;3*2-1-3/h;3*2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMDWKTDYMSIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)O.B(=O)O.B(=O)O.[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlB3H3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













